3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol
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Overview
Description
3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol is an organic compound with a complex molecular structure It belongs to the class of amines and is characterized by the presence of an aminomethyl group attached to a trimethylated heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol typically involves multi-step organic reactions. One common approach is the alkylation of a suitable amine precursor with an appropriate alkyl halide under controlled conditions. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as distillation and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable nucleophile.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine
4-(Aminomethyl)pyridine
2-Picolylamine
4-(Aminomethyl)piperidine
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Properties
Molecular Formula |
C11H25NO |
---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
3-(aminomethyl)-3,4,5-trimethylheptan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-6-9(3)11(5,13)10(4,7-2)8-12/h9,13H,6-8,12H2,1-5H3 |
InChI Key |
VVCHTWWZVLTEIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C(C)(CC)CN)O |
Origin of Product |
United States |
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